molecular formula C12H18N2O2S B8047067 tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate

tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate

Cat. No.: B8047067
M. Wt: 254.35 g/mol
InChI Key: GJLSIQSGXGCADC-UHFFFAOYSA-N
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Description

Tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate: is a chemical compound belonging to the class of thiazoloazepines. Thiazoloazepines are heterocyclic compounds containing sulfur and nitrogen atoms within a fused ring structure. This compound is characterized by its tert-butyl ester group, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common synthetic route is the cyclization of thiazolyl hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid or sulfuric acid , and heating to promote the formation of the fused ring structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, the use of catalysts, such as Lewis acids , can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the thiazoloazepine ring, leading to the formation of different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Substitution reactions may require the use of nucleophiles, such as amines or alcohols , and suitable solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted thiazoloazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities.

  • Industry: : Use in the development of new materials, such as semiconductors and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Tert-Butyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-6(5H)-carboxylate: can be compared with other thiazoloazepines and related compounds, such as thiazolo[5,4-d]thiazoles and thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds share similar structural features but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its tert-butyl ester group, which can influence its reactivity and stability.

Properties

IUPAC Name

tert-butyl 4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-4-9-10(5-7-14)17-8-13-9/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLSIQSGXGCADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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